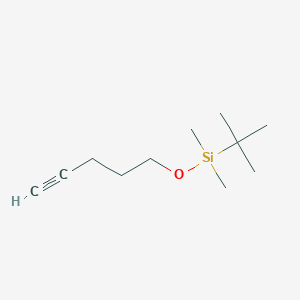

5-(t-Butyldimethylsilyloxy)pent-1-yne

Description

Significance of Terminal Alkynes as Versatile Synthetic Platforms

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic chemistry. Their importance stems from the unique reactivity of the sp-hybridized carbon atoms and the acidity of the terminal proton. This acidity allows for the ready formation of metal acetylides, which are potent nucleophiles capable of forming new carbon-carbon bonds. This reactivity is the cornerstone of several powerful transformations, including the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions are celebrated for their reliability, functional group tolerance, and efficiency in creating complex molecular scaffolds from simpler precursors. dovepress.comnih.gov

Strategic Role of Silyl (B83357) Ethers as Protecting Groups for Hydroxyl Functionalities

In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. Silyl ethers are a widely used class of protecting groups for hydroxyl (-OH) functionalities due to their ease of installation, stability under a wide range of reaction conditions, and, crucially, their predictable and selective removal.

The tert-butyldimethylsilyl (TBS) group, in particular, is a popular choice. It is introduced by reacting an alcohol with tert-butyldimethylsilyl chloride in the presence of a base. The resulting TBS ether is robust and can withstand many reagents that would otherwise react with a free hydroxyl group. When the protection is no longer needed, the TBS group can be selectively removed, typically using a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF), to regenerate the original alcohol. organic-chemistry.org

Challenges and Opportunities in Designing Bifunctional Molecules for Selective Transformations

The design and synthesis of bifunctional molecules, which contain two distinct reactive sites, present both challenges and significant opportunities in organic chemistry. The primary challenge lies in achieving selective reaction at one site without affecting the other. This requires a careful choice of functional groups with orthogonal reactivity, meaning that each group can be manipulated independently under specific reaction conditions.

When successfully designed, these molecules become powerful tools for convergent synthesis, where complex structures are assembled by joining smaller, pre-functionalized fragments. This approach is often more efficient than linear syntheses, which involve building a molecule step-by-step from a single starting material. Bifunctional molecules that can bridge two different chemical entities are also of great interest in fields like medicinal chemistry and materials science for the creation of novel conjugates and polymers.

Overview of Research Trajectories Pertaining to 5-(t-Butyldimethylsilyloxy)pent-1-yne as a Chemical Building Block

This compound (CAS Number 61362-77-4) perfectly embodies the principles of a valuable bifunctional building block. bldpharm.comambeed.com It possesses a terminal alkyne ready for a variety of coupling reactions and a hydroxyl group protected as a stable TBS ether. This structure allows chemists to first utilize the alkyne functionality and then, at a later synthetic stage, deprotect the silyl ether to reveal a hydroxyl group for further modification.

A notable application of a derivative of this compound is in the synthesis of complex heterocyclic molecules. For instance, a related functionalized allylic iodide, tert-butyl-(3-(iodomethyl)but-3-enyloxy)dimethylsilane, was used in the indium-mediated allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316) to produce the novel homoallylic alcohol, 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol. researchgate.net This reaction highlights the utility of such silyloxy-containing building blocks in the construction of intermediates for pharmacologically relevant scaffolds. researchgate.net

The terminal alkyne of this compound is a prime candidate for participation in Sonogashira coupling reactions with various aryl or vinyl halides, leading to the formation of substituted alkynes. nih.govrsc.orgmdpi.comnih.gov Similarly, it can readily undergo copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form stable triazole rings, a common strategy for linking different molecular fragments in medicinal and materials chemistry. nih.govinterchim.fr The TBS-protected hydroxyl group can be carried through these transformations and then deprotected under mild conditions to allow for subsequent reactions, such as esterification, etherification, or oxidation.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H22OSi |

| Molecular Weight | 198.38 g/mol |

| CAS Number | 61362-77-4 |

Typical Synthetic Applications of this compound

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt, Base (e.g., amine) | Aryl/Vinyl-substituted alkyne |

| Click Chemistry (CuAAC) | Organic Azide | Cu(I) source (e.g., CuSO4/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole |

| Deprotection | - | Fluoride source (e.g., TBAF) | Pent-4-yn-1-ol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-pent-4-ynoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h1H,8-10H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRCJGZEADULEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446416 | |

| Record name | 5-(t-Butyldimethylsilyloxy)pent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61362-77-4 | |

| Record name | 5-(t-Butyldimethylsilyloxy)pent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 T Butyldimethylsilyloxy Pent 1 Yne

Established Protocols for the Synthesis of 5-(t-Butyldimethylsilyloxy)pent-1-yne

The synthesis of this compound is most commonly achieved through the protection of the hydroxyl group of a corresponding alcohol. This method is favored for its efficiency and the use of readily available starting materials. evitachem.com

Direct O-Silylation of Pent-4-yn-1-ol with t-Butyldimethylsilyl Chloride

The most direct and widely employed method for preparing this compound is the O-silylation of pent-4-yn-1-ol. This reaction involves treating the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base. wikipedia.org The TBS group serves as a robust protecting group for the alcohol, stable to a variety of reaction conditions but readily removable when needed. wikipedia.org

The efficiency of the silylation reaction is highly dependent on the stoichiometry of the reagents and the specific conditions employed. Typically, a slight excess of both t-butyldimethylsilyl chloride and a suitable base is used to ensure the complete conversion of the starting alcohol, pent-4-yn-1-ol. The reaction is generally conducted under anhydrous conditions to prevent the hydrolysis of the silyl (B83357) chloride and the resulting silyl ether. evitachem.com

The choice of solvent and base plays a critical role in the reaction's success. Common bases include imidazole (B134444) and triethylamine, which act as acid scavengers for the hydrochloric acid generated during the reaction. evitachem.com The reaction temperature is typically maintained at room temperature, although gentle heating can sometimes be applied to accelerate the conversion of more sterically hindered alcohols.

The following table summarizes the effect of solvent choice on the yield of a representative silylation reaction of an alcohol with TBSCl, highlighting the importance of reaction conditions.

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | DMF | 0.5 | 37 |

| 2 | DMSO | 0.5 | 75 |

| 3 | CH₃CN | 24 | <5 |

| 4 | THF | 24 | <5 |

| Data adapted from a study on the silylation of 3-phenyl-1-propanol, demonstrating solvent effects in catalyst-less silylation. |

While bases like imidazole are often used in stoichiometric amounts, they can also function catalytically. For more challenging silylations, stronger Lewis base catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are sometimes added in catalytic quantities to enhance the reaction rate.

Recent studies have explored novel catalytic systems to improve efficiency and simplify purification. For instance, molecular iodine has been shown to significantly accelerate the silylation of alcohols in the presence of N-methylimidazole. researchgate.net This system provides a general and high-yielding method for the protection of primary, secondary, and even tertiary alcohols. researchgate.net

The choice of solvent can dramatically influence reaction efficiency. Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been found to promote the silylation of alcohols with tert-butyldimethylsilyl chloride very smoothly, even in the absence of a traditional catalyst. This catalyst-less method is advantageous as it simplifies the workup procedure by eliminating the need to remove ammonium (B1175870) salt byproducts through filtration or extraction.

The table below illustrates the effectiveness of different silylating agents in a DMSO-based system, which can inform the synthesis of related silyl ethers.

| Entry | Silyl Chloride | Product | Time (h) | Yield (%) |

| 1 | TBDMSCl | TBS Ether | 0.5 | 75 |

| 2 | TBDPSCl | TBDPS Ether | 2 | 87 |

| 3 | TPSCl | TPS Ether | 2 | 84 |

| 4 | TIPSCl | TIPS Ether | 24 | 23 |

| Data from a study on the silylation of 3-phenyl-1-propanol, showing the reactivity of various silyl chlorides. |

Convergent Synthetic Routes to the Alkyne-Silyl Ether Scaffold

Beyond the linear approach of protecting a pre-existing alcohol, this compound can be assembled through convergent synthetic strategies. evitachem.com These methods involve the coupling of two or more fragments to construct the final molecule. A common convergent strategy involves the nucleophilic substitution reaction between a protected halo-alcohol derivative and an acetylide anion.

For example, a synthetic route could commence with the silylation of 3-bromo-1-propanol (B121458) to form 1-bromo-3-(t-butyldimethylsilyloxy)propane. This electrophilic fragment can then be reacted with the lithium salt of acetylene (B1199291) (lithium acetylide) in a suitable solvent like THF. The acetylide anion acts as a nucleophile, displacing the bromide to form the carbon-carbon bond and complete the this compound scaffold. This approach offers flexibility, as various functionalized alkynes and silyl-protected halo-alcohols can be combined to generate a library of related compounds. Such strategies are valuable for accessing complex molecular scaffolds for applications in medicinal and materials chemistry. nih.govchemrxiv.org

Stereoselective Synthesis Approaches for Related Chiral Analogues

While this compound itself is an achiral molecule, its scaffold is a key component in the synthesis of more complex, chiral molecules. Enantioselective synthesis is crucial for producing single-enantiomer compounds, which is often a requirement in pharmaceutical development. nih.gov

Enantioselective Routes to Chiral this compound Derivatives

The synthesis of chiral derivatives incorporating the this compound moiety can be achieved through several established asymmetric strategies. These include the use of chiral starting materials, the application of chiral auxiliaries, or the employment of asymmetric catalysts.

One direct approach is to start with a chiral alcohol precursor. For instance, an enantiomerically pure substituted pent-4-yn-1-ol can be silylated using standard conditions with TBSCl, transferring the existing stereochemistry to the final product.

Alternatively, an asymmetric reaction can be performed on a prochiral substrate that already contains the alkyne-silyl ether framework. A notable example is the allylation of an aldehyde bearing the silyl ether protected chain. For instance, the synthesis of novel chiral homoallylic alcohols has been achieved via the allylation of aldehydes with functionalized allylic iodides in the presence of metallic indium. researchgate.net This method allows for the creation of a new stereocenter within a molecule that already contains a TBS-protected chain, leading to chiral derivatives. researchgate.net

Furthermore, metal-catalyzed asymmetric reactions are a powerful tool for creating chirality. Chiral dirhodium catalysts, for example, have been used to achieve stereoselective activation of C-H bonds, enabling the synthesis of chiral compounds. nih.gov While not directly applied to this compound in the literature reviewed, these principles can be extended to functionalize its derivatives enantioselectively.

Diastereoselective Control in the Synthesis of Substituted Alkyne-Silyl Ether Precursors

The synthesis of structurally complex molecules often requires precise control over the stereochemistry at newly formed chiral centers. In the context of preparing substituted alkyne-silyl ether precursors, diastereoselective strategies are employed to control the relative stereochemistry of adjacent stereocenters. A common and effective approach involves the nucleophilic addition of an alkyne to a chiral aldehyde that already contains a silyl ether protecting group at a nearby position (α or β). The stereochemical outcome of such reactions is largely governed by the interplay of steric and electronic effects, which can be predicted and manipulated using established stereochemical models like the Felkin-Anh and Cram-chelation models. nih.govresearchgate.netstackexchange.comwikipedia.org

A notable strategy for achieving high diastereoselectivity is the nickel-catalyzed three-component coupling of α-silyloxy aldehydes, alkynylsilanes, and a silane (B1218182) reducing agent. nih.gov This method has proven effective for the synthesis of precursors to anti-1,2-diols. The reaction's stereochemical outcome can be rationalized by the Felkin-Anh model. stackexchange.comwikipedia.orgnih.gov This model posits that the largest substituent on the α-carbon of the aldehyde orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, leading to the preferential formation of one diastereomer. stackexchange.com

In a study demonstrating this principle, a variety of α-silyloxy aldehydes were coupled with alkynylsilanes in the presence of a nickel(0) N-heterocyclic carbene catalyst and triisopropylsilane (B1312306) ((i-pr)₃SiH) as the reducing agent. nih.gov The use of a tert-butyldimethylsilyl (TBS) protecting group on the α-hydroxy aldehyde and a trimethylsilyl (B98337) (TMS) group on the alkyne was found to be an effective combination. nih.gov This reaction provides the protected allylic alcohol products in excellent yields and with high diastereoselectivity, particularly for aldehydes with unbranched substituents at the α-position. nih.gov

The general success of the Felkin-Anh model in predicting the major diastereomer highlights its utility in planning the synthesis of these precursors. nih.gov However, it is also possible to achieve "anti-Felkin" selectivity through chelation control. This typically requires a chelating metal and a protecting group that can coordinate with it. While bulky silyl ethers like TBS are generally considered non-chelating, specific Lewis acids can force chelation and thus reverse the diastereoselectivity. nih.govnih.gov For instance, the use of alkyl zinc triflate or nonaflate Lewis acids can promote chelation-controlled additions of organozinc reagents to β-silyloxy aldehydes, yielding the syn or "anti-Felkin" products. nih.gov This approach provides a powerful tool for accessing the opposite diastereomer that would be obtained under standard Felkin-Anh conditions. nih.govnih.govnih.gov

Chemical Reactivity and Mechanistic Aspects of 5 T Butyldimethylsilyloxy Pent 1 Yne Transformations

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne functionality of 5-(t-Butyldimethylsilyloxy)pent-1-yne is a versatile handle for a wide array of chemical transformations. The acidity of the terminal alkyne proton allows for the formation of a potent nucleophile, the acetylide, which is central to many carbon-carbon bond-forming reactions. Furthermore, the electron-rich triple bond is susceptible to addition reactions and can participate in metal-catalyzed metathesis processes.

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, and the terminal alkyne of this compound provides a powerful platform for such transformations.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Sonogashira coupling, in particular, is a widely used method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.gov In a typical Sonogashira reaction, this compound would be coupled with a suitable halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. While specific examples detailing the Sonogashira coupling of this compound are not abundant in readily available literature, the reaction is a standard transformation for terminal alkynes of this nature. For instance, the coupling of homopropargylic alcohols with aryl bromides has been successfully demonstrated, suggesting that the silyloxy-protected pent-1-yne would be a viable substrate. mdpi.com

The Negishi coupling offers an alternative strategy for C(sp)-C(sp²) bond formation. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. To employ this compound in a Negishi coupling, it would first need to be converted to its corresponding organozinc reagent. This is typically achieved by deprotonation with a strong base followed by transmetalation with a zinc halide. The resulting alkynylzinc species can then be coupled with a variety of aryl or vinyl halides.

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

| Negishi | Ni or Pd catalyst | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

The terminal proton of this compound can be readily removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a lithium acetylide. This acetylide is a potent nucleophile and can react with a wide range of electrophiles. A common and synthetically valuable application is the addition to carbonyl compounds, such as aldehydes and ketones. This reaction, known as alkynylation, leads to the formation of propargylic alcohols.

The reaction of the lithium acetylide of this compound with an aldehyde would yield a secondary propargylic alcohol, while reaction with a ketone would afford a tertiary propargylic alcohol. This method is a cornerstone for the synthesis of complex molecules where the newly formed alcohol can be further functionalized.

| Electrophile | Product Functional Group |

| Aldehyde | Secondary Propargylic Alcohol |

| Ketone | Tertiary Propargylic Alcohol |

| Epoxide | β-Hydroxy Alkyne |

| Alkyl Halide | Internal Alkyne |

Derivatives of this compound can be designed to undergo various cyclization reactions. In radical cyclizations, a radical is generated elsewhere in the molecule, which can then add across the alkyne triple bond. The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo-dig cyclizations being generally favored.

Electrophilic cycloadditions represent another class of cyclization reactions. In these transformations, the alkyne acts as the nucleophilic component, attacking an electrophilic species to initiate a cyclization cascade. The specific nature of the cyclization would depend on the structure of the starting material and the electrophile used. While specific examples involving this compound are not prevalent, the general principles of radical and electrophilic cyclizations are well-established for terminal alkynes. researchgate.netrsc.org

Alkyne Functionalization through Addition Reactions (e.g., Hydroboration, Hydration, Hydrohalogenation)

The carbon-carbon triple bond of this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups.

Hydroboration-oxidation of the terminal alkyne with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or 9-borabicyclo[3.3.1]nonane (9-BBN)), followed by oxidative workup with hydrogen peroxide and a base, would lead to the anti-Markovnikov addition of water across the triple bond. masterorganicchemistry.com This process would initially form an enol, which would then tautomerize to the corresponding aldehyde.

Hydration of this compound under Markovnikov conditions, typically catalyzed by mercury(II) salts in the presence of aqueous acid, would result in the formation of a methyl ketone. The reaction proceeds via the formation of an enol intermediate which tautomerizes to the more stable keto form.

Hydrohalogenation , the addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond, would also follow Markovnikov's rule. The initial addition would yield a vinyl halide, and a second addition, if desired, would lead to a geminal dihalide. The regioselectivity is dictated by the formation of the more stable vinyl cation intermediate.

| Reaction | Reagents | Product | Regioselectivity |

| Hydroboration-Oxidation | 1. Borane reagent 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

| Hydration | HgSO₄, H₂SO₄, H₂O | Methyl Ketone | Markovnikov |

| Hydrohalogenation | HX (X = Cl, Br, I) | Vinyl Halide / Geminal Dihalide | Markovnikov |

Ene-Yne Metathesis and Related Olefinic Transformations

Ene-yne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium-based catalysts. nsf.govorganic-chemistry.orgwikipedia.orgnih.gov This reaction can occur between an alkene and an alkyne to form a new 1,3-diene. This compound can participate in intermolecular ene-yne metathesis with an alkene partner.

More commonly, derivatives of this compound are employed in intramolecular ring-closing ene-yne metathesis (RCEYM). wikipedia.orgchim.it In this process, a molecule containing both the alkyne and an alkene moiety undergoes cyclization to form a cyclic diene. The tether connecting the "ene" and "yne" parts of the molecule will determine the size of the resulting ring. This strategy is a valuable tool for the synthesis of complex cyclic and polycyclic structures.

| Reaction Type | Catalyst | Reactant(s) | Product |

| Intermolecular Ene-Yne Metathesis | Ruthenium Carbene | This compound + Alkene | 1,3-Diene |

| Ring-Closing Ene-Yne Metathesis (RCEYM) | Ruthenium Carbene | A molecule containing both the this compound moiety and an alkene | Cyclic 1,3-Diene |

Chemoselectivity and Regioselectivity in Bifunctional Systems

Strategies for Orthogonal Functionalization and Sequential Transformations

The ability to selectively address either the alkyne or the silyl (B83357) ether functionality of this compound opens up a wide array of possibilities for the synthesis of complex molecules through sequential transformations. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the stepwise construction of molecular architecture with high precision.

A typical synthetic sequence might begin with the functionalization of the alkyne. For example, a Sonogashira coupling of this compound with an aryl halide introduces an aromatic moiety at the terminus of the alkyne. The resulting product, an aryl-substituted internal alkyne still bearing the TBDMS ether, can then be subjected to deprotection of the silyl ether using TBAF. This unmasks the hydroxyl group, which can then be further functionalized, for instance, by oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

Alternatively, the synthetic route can commence with the deprotection of the silyl ether. The resulting pent-4-yn-1-ol can then undergo a variety of transformations at the hydroxyl group, such as esterification or etherification. Following the modification of the hydroxyl end, the terminal alkyne is then available for reactions such as "click" chemistry (cycloaddition with an azide) or hydroboration-oxidation to introduce a carbonyl group.

The following table outlines a representative example of a sequential transformation strategy starting from this compound.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | Aryl Iodide, Pd(PPh3)4, CuI, Et3N | 1-Aryl-5-(t-butyldimethylsilyloxy)pent-1-yne |

| 2 | Silyl Ether Deprotection | TBAF, THF | 5-Arylpent-4-yn-1-ol |

| 3 | Oxidation | PCC, CH2Cl2 | 5-Arylpent-4-ynal |

Strategic Applications of 5 T Butyldimethylsilyloxy Pent 1 Yne in Complex Chemical Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The construction of natural products, often characterized by their stereochemical complexity and intricate ring systems, demands building blocks that offer both reliability and adaptability. 5-(t-Butyldimethylsilyloxy)pent-1-yne has emerged as a valuable tool in this context, facilitating the synthesis of complex natural product scaffolds through various strategic bond-forming reactions.

Polyketides represent a large and structurally diverse class of natural products, many of which exhibit potent biological activities. researchgate.netnih.gov Their biosynthesis involves the iterative condensation of simple carboxylic acid derivatives, leading to a backbone rich in stereocenters. researchgate.netnih.gov The stereocontrolled synthesis of these chains in the laboratory is a significant challenge. cam.ac.uk While direct evidence for the use of this compound in major polyketide syntheses is not prominently documented in readily available literature, its structure is highly amenable to the iterative strategies employed for polyketide fragment assembly. frontiersin.org The terminal alkyne can undergo stereoselective hydration, reduction, or carbo- and hydrometallation to introduce new stereocenters. Following chain elongation, the TBS-protected alcohol can be deprotected and further functionalized, allowing for the stepwise construction of complex polyol segments characteristic of many polyketides. frontiersin.org

| Reaction Type | Potential Transformation of the Alkyne Moiety | Relevance to Polyketide Synthesis |

| Asymmetric Hydration | Stereoselective formation of a chiral ketone or alcohol. | Introduction of a stereocenter. |

| Stereoselective Reduction | Formation of a cis- or trans-alkene. | Control of geometry within the polyketide chain. |

| Carboalumination/Carbometalation | Addition of an alkyl group and a metal, which can be further functionalized. | Chain elongation and introduction of branching. |

The synthesis of macrocyclic and polycyclic scaffolds, common motifs in natural products, often relies on reactions that can form rings efficiently. nih.gov Alkynes are excellent precursors for such cyclization strategies. nih.gov this compound can be employed in intramolecular reactions where the alkyne acts as a tether point for ring closure. For instance, in intramolecular Diels-Alder reactions or transition-metal-catalyzed cyclizations, the pentynyl chain can serve as the backbone to which other parts of the molecule are attached to form a cyclic structure. nih.gov The TBS-protected hydroxyl group can be unveiled at a later stage to provide a handle for further derivatization or to participate in the final macrocyclization step, for example, through macrolactonization. An improved synthesis of a key intermediate for a new polycyclic scaffold has been described, highlighting the utility of related structures in complex cyclizations. researchgate.net

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. This often involves the use of versatile chiral building blocks that can be elaborated into a variety of natural product skeletons. mdpi.com this compound can be readily converted into a range of chiral synthons. For example, asymmetric reduction of the corresponding ketone or enzymatic resolution can provide access to enantiomerically enriched secondary alcohols. These chiral alcohols can then serve as starting points for the synthesis of more complex fragments, mirroring biosynthetic pathways where stereochemistry is precisely controlled. uni-wuppertal.de

Building Block for Pharmaceutical Intermediates and Drug Analogues

The structural motifs present in this compound are also of significant interest in the pharmaceutical industry. The protected hydroxylated five-carbon chain can be incorporated into the core structures of various therapeutic agents and their analogues.

A significant application of synthons derived from or related to this compound is in the synthesis of antiviral drugs, most notably Entecavir. Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase. Its structure features a carbocyclic nucleoside analogue, where a cyclopentane (B165970) ring mimics the ribose sugar of natural nucleosides. Several total syntheses of Entecavir have been developed, with some key strategies involving the construction of the carbocyclic core from acyclic precursors. The five-carbon backbone of this compound is conceptually aligned with the structural requirements for building the cyclopentane ring of Entecavir precursors. The terminal alkyne provides a handle for cyclization reactions, while the protected hydroxyl group corresponds to the hydroxymethyl side chain of the final drug.

| Key Synthetic Step | Role of the Acyclic Precursor | Reference |

| Intramolecular Radical Cyclization | The alkyne serves as a radical acceptor to form the five-membered ring. | cam.ac.uk |

| Ring-Closing Metathesis | A diene precursor, potentially derived from the alkyne, undergoes cyclization. | nih.gov |

| Pauson-Khand Reaction | An enyne precursor cyclizes to form a cyclopentenone core. | General Strategy |

The versatility of the terminal alkyne in this compound allows for its incorporation into a wide range of molecular frameworks, including steroids and heterocycles. Through Sonogashira coupling or other cross-coupling reactions, the pentynyl group can be attached to a steroidal backbone, providing a means to introduce side chains with specific functionalities. The protected alcohol can be deprotected and oxidized or otherwise modified to further tailor the properties of the resulting steroid analogue.

Furthermore, the alkyne is a powerful functional group for the synthesis of various heterocyclic systems. orgsyn.org It can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles, or be used in transition-metal-catalyzed annulation reactions to construct furans, pyrroles, and other important heterocyclic cores found in many pharmaceuticals. researchgate.net

Contributions to Target-Oriented and Diversity-Oriented Synthesis Methodologies

In the precise and convergent nature of target-oriented synthesis, this compound serves as a key five-carbon synthon. The terminal alkyne provides a reactive handle for a variety of carbon-carbon bond-forming reactions, including Sonogashira, Negishi, and Glaser couplings, as well as cycloaddition reactions. This allows for the strategic introduction of the pentynyl fragment into a growing molecular framework. The bulky t-butyldimethylsilyl (TBS) protecting group on the primary alcohol ensures its stability throughout various synthetic transformations, preventing unwanted side reactions. This robust protection can be selectively removed under specific conditions, typically using fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF), to unveil the primary alcohol for subsequent functionalization.

This strategic unmasking of the hydroxyl group is a cornerstone of its application in the late-stage elaboration of complex intermediates. For instance, in the synthesis of natural products, the revealed alcohol can be oxidized to an aldehyde or carboxylic acid, or it can participate in etherification or esterification reactions to complete the target molecule's structure. The linear five-carbon chain also provides conformational flexibility, which can be crucial in achieving the desired three-dimensional structure of the target molecule.

Conversely, in the divergent approach of diversity-oriented synthesis, this compound acts as a versatile scaffold from which a multitude of structurally diverse molecules can be generated. The orthogonal reactivity of the alkyne and the protected alcohol allows for a branching synthetic strategy. Starting from this single building block, the alkyne can be elaborated through various reactions to generate a library of core scaffolds. Subsequently, deprotection of the silyl (B83357) ether reveals the primary alcohol, which can then be subjected to a wide array of reagents to introduce diverse functional groups and appendages. This two-directional diversification strategy enables the rapid generation of a library of related but structurally distinct molecules, which is a primary goal of DOS for the exploration of new chemical space and the discovery of novel bioactive compounds.

The application of this building block in both TOS and DOS is exemplified in the synthesis of various complex molecules, including natural products and their analogues. The strategic incorporation and subsequent manipulation of the functionalities within this compound underscore its importance as a tool for the efficient and elegant construction of complex chemical entities.

| Synthesis Type | Role of this compound | Key Reactions | Strategic Advantage |

| Target-Oriented Synthesis (TOS) | Five-carbon building block | Sonogashira coupling, Negishi coupling, Cycloadditions, Deprotection (TBAF), Oxidation, Esterification | Convergent assembly, Late-stage functionalization, Precise installation of a C5 fragment |

| Diversity-Oriented Synthesis (DOS) | Versatile scaffold for library generation | Alkyne elaborations, Silyl ether deprotection, Parallel functionalization of the resulting alcohol | Two-directional diversification, Rapid generation of structural diversity from a common starting material |

Catalytic Methodologies Employing 5 T Butyldimethylsilyloxy Pent 1 Yne As a Substrate

Transition Metal-Catalyzed Processeswikipedia.orgnih.govrsc.orgresearchgate.netrsc.org

The reactivity of the terminal alkyne in 5-(t-Butyldimethylsilyloxy)pent-1-yne, influenced by the distal silyloxy group, makes it an ideal candidate for a range of transition metal-catalyzed transformations. These processes leverage the unique electronic properties of the carbon-carbon triple bond to forge new bonds and construct intricate molecular frameworks.

Gold-Catalyzed Reactions and Mechanistic Insightswikipedia.orgrsc.org

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate alkynes toward nucleophilic attack. escholarship.orgmdpi.com In the context of this compound, gold catalysis can initiate a variety of transformations, including cycloisomerization reactions. nih.govnih.govrsc.orgnih.govmonash.edu The general mechanism commences with the coordination of the cationic gold(I) catalyst to the alkyne, forming a π-complex. This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the silyloxy group, potentially after desilylation, or other pendant nucleophiles if present in a more complex substrate.

Depending on the substrate's structure and reaction conditions, the cyclization can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig cyclization. nih.govpku.edu.cn For a substrate like this compound, an intramolecular reaction involving the oxygen atom would likely require prior desilylation to free the hydroxyl group. If this were to occur, a 5-exo-dig cyclization would lead to a five-membered furan-type ring, while a 6-endo-dig pathway would result in a six-membered pyran-type ring. rsc.org The regioselectivity of this process is often influenced by the nature of the gold catalyst and the substituents on the alkyne. mdpi.com

A plausible mechanistic pathway for a gold-catalyzed intramolecular reaction is depicted below:

Coordination: The cationic gold(I) catalyst, [AuL]⁺, coordinates to the terminal alkyne of this compound.

Nucleophilic Attack: A nucleophile, either intramolecular (e.g., a deprotected hydroxyl group) or intermolecular, attacks the activated alkyne.

Protodeauration/Reductive Elimination: The resulting vinyl-gold intermediate can then undergo protodeauration to release the cyclized product and regenerate the active gold catalyst.

In the absence of a participating intramolecular nucleophile, gold catalysts can also promote intermolecular reactions, such as hydrofunctionalization, where water, alcohols, or other nucleophiles add across the triple bond. mdpi.com These reactions typically follow Markovnikov regioselectivity for terminal alkynes, leading to the formation of methyl ketones after tautomerization of the enol intermediate. mdpi.com

Palladium-Catalyzed Transformationsorganic-chemistry.orgchinesechemsoc.orgyoutube.com

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. libretexts.org For terminal alkynes like this compound, the Sonogashira coupling is a preeminent transformation. wikipedia.orgorganic-chemistry.orgnih.gov This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to produce substituted alkynes. wikipedia.orglibretexts.org

The Sonogashira coupling typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The catalytic cycle is generally understood to involve two interconnected cycles: one for palladium and one for copper.

Proposed Catalytic Cycle for Sonogashira Coupling:

| Step | Palladium Cycle | Copper Cycle | Description |

| 1 | Oxidative Addition | - | The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex. |

| 2 | - | Formation of Copper Acetylide | The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper acetylide intermediate. |

| 3 | Transmetalation | - | The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst. |

| 4 | Reductive Elimination | - | The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the Pd(0) catalyst. |

This methodology allows for the direct connection of the this compound moiety to various aromatic and vinylic systems, providing a powerful tool for the synthesis of complex molecules.

Rhodium-Catalyzed Cyclizations and Alkyne Functionalizationswikipedia.orgnih.govrsc.orgacs.org

Rhodium catalysts offer a diverse range of reactivity with alkynes, including cycloaddition reactions and functionalization of the C-H bond. chinesechemsoc.orgresearchgate.netnih.govberkeley.eduresearchgate.netnih.govchem-station.comnih.govmdpi.com For this compound, rhodium-catalyzed [5+2] cycloadditions with vinylcyclopropanes or other two-carbon components can be envisioned to construct seven-membered rings. researchgate.netnih.gov

Another important transformation is the rhodium-catalyzed oxygenative addition to terminal alkynes. nih.gov This reaction allows for the synthesis of esters, amides, and carboxylic acids directly from the alkyne. The proposed mechanism involves the formation of a rhodium vinylidene intermediate, which is then oxidized by an oxygen transfer agent (e.g., an N-oxide) to form a ketene (B1206846). This highly reactive ketene is then trapped by a nucleophile such as an alcohol, amine, or water to afford the corresponding carboxylic acid derivative. nih.gov

Illustrative Rhodium-Catalyzed Oxygenative Addition:

| Reactants | Catalyst System | Product Type |

| This compound + R-OH | [{Rh(cod)Cl}₂], P(4-FC₆H₄)₃, 4-picoline N-oxide | Ester |

| This compound + R₂NH | [{Rh(cod)Cl}₂], P(4-FC₆H₄)₃, 4-picoline N-oxide | Amide |

| This compound + H₂O | [{Rh(cod)Cl}₂], P(4-FC₆H₄)₃, 4-picoline N-oxide | Carboxylic Acid |

Furthermore, rhodium catalysts can mediate the cycloisomerization of enynes, providing access to various carbocyclic and heterocyclic systems. nih.govmdpi.com

Copper-Catalyzed Carbonylations and Annulationsrsc.org

Copper catalysis provides a cost-effective and efficient means to functionalize terminal alkynes. A significant application is the carboxylation of terminal alkynes with carbon dioxide (CO₂), a renewable C1 source. pnas.orgacs.orgfigshare.com This reaction allows for the direct synthesis of propiolic acids from terminal alkynes like this compound.

The mechanism is believed to proceed through the formation of a copper acetylide intermediate. pnas.org This key intermediate is formed by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. The copper acetylide then undergoes carboxylation upon reaction with CO₂. This process is often facilitated by the use of N-heterocyclic carbene (NHC) ligands. pnas.org

General Scheme for Copper-Catalyzed Carboxylation:

Formation of Copper Acetylide: The terminal C-H bond of this compound is activated by a copper(I) catalyst in the presence of a base to form a copper acetylide.

CO₂ Insertion: The copper acetylide reacts with CO₂, leading to the insertion of the carboxylate group.

Protonolysis: Subsequent protonolysis yields the corresponding propiolic acid and regenerates the active catalyst.

This transformation is highly valuable as it provides a green and atom-economical route to carboxylic acids. youtube.com

Titanium-Mediated Radical Cyclizationsberkeley.eduresearchgate.net

Titanium complexes, particularly low-valent titanium species, are effective in mediating radical reactions. nih.gov While direct titanium-mediated radical cyclization of this compound itself is not prominently documented, the alkyne functionality can act as a radical acceptor in more complex substrates. For instance, in a molecule containing both the this compound moiety and a radical precursor (e.g., an epoxide or a halide), a titanium-mediated single-electron transfer could initiate a radical cyclization cascade. nih.gov

Titanium-catalyzed hydroamination and hydrosilylation sequences of terminal alkynes have also been reported, showcasing the versatility of titanium in alkyne functionalization. organic-chemistry.org Additionally, titanium alkoxides have been shown to promote [2+2+2] coupling reactions of diynes with alkenes, indicating their ability to mediate the formation of cyclic structures. nih.gov

Nickel-Catalyzed Cross-Electrophile Couplingsresearchgate.net

Nickel catalysts have emerged as powerful tools for cross-coupling reactions, often providing complementary reactivity to palladium. nih.govrsc.orgrsc.orgmdpi.commdpi.comnih.govsemanticscholar.org In the context of this compound, nickel-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds. For instance, nickel can catalyze the oxidative coupling of two different terminal alkynes, allowing for the synthesis of unsymmetrical 1,3-diynes. researchgate.net This reaction often uses a nickel(II) salt with a copper(I) co-catalyst and an amine ligand, with oxygen or air as the oxidant. researchgate.net

Furthermore, nickel-catalyzed cross-electrophile coupling reactions can link alkyl or aryl electrophiles. While a direct cross-electrophile coupling involving the cleavage of the C-H bond of this compound is less common, this substrate could be first converted to an organometallic reagent and then used in a nickel-catalyzed coupling reaction.

Organocatalytic Applications in Asymmetric Synthesis

A review of the scientific literature indicates that specific examples of organocatalytic asymmetric synthesis utilizing this compound as a primary substrate are not extensively reported. However, the inherent reactivity of its terminal alkyne functionality suggests its potential as a nucleophile in a variety of well-established organocatalytic asymmetric reactions.

Terminal alkynes are known to participate in several organocatalytic transformations, often after deprotonation to form a reactive acetylide. Chiral organocatalysts, such as proline and its derivatives or cinchona alkaloids, can facilitate the asymmetric addition of these acetylides to electrophiles like aldehydes, ketones, and imines, leading to the formation of chiral propargyl alcohols or amines.

Potential Organocatalytic Reactions:

Asymmetric Aldol-type Reactions: In the presence of a suitable chiral organocatalyst, this compound could potentially add to aldehydes to form chiral secondary alcohols. Catalysts such as chiral amino acids or diarylprolinol silyl (B83357) ethers are often employed for such transformations.

Asymmetric Aza-Henry and Mannich Reactions: The acetylide derived from this compound could also, in principle, add to imines or their equivalents in the presence of a chiral Brønsted acid or base catalyst to generate chiral propargyl amines.

Conjugate Additions: While less common for alkynes themselves, their corresponding acetylides can participate in asymmetric conjugate additions to α,β-unsaturated systems, a reaction class for which numerous organocatalysts have been developed.

The development of specific organocatalytic methodologies for this compound would be a valuable contribution to synthetic chemistry, providing enantioselective routes to functionalized building blocks.

Enzymatic and Biocatalytic Transformations of Alkyne and Silyl Ether Moieties

The enzymatic and biocatalytic transformations involving this compound are also not widely documented for this exact molecule. However, research on structurally similar compounds provides significant insight into the potential biocatalytic applications, particularly concerning the manipulation of functionalities in proximity to the silyl ether.

A notable study in this area involves the lipase-mediated kinetic resolution of (±)-5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol. nih.gov This substrate shares the t-butyldimethylsilyloxy ethyl moiety with potential hydrated derivatives of this compound. In this research, Lipase TL was effectively used for the kinetic resolution of the racemic alcohol, yielding the corresponding (S)-alcohol and (R)-acetate with high enantiomeric purity and in quantitative yields. nih.gov

This successful kinetic resolution highlights the potential for enzymes to stereoselectively acylate or deacylate derivatives of this compound that bear a hydroxyl group. For instance, if the alkyne were to be hydrated to a ketone and subsequently reduced to a racemic alcohol, a similar lipase-catalyzed kinetic resolution could be envisioned to separate the enantiomers.

The study on the benzyloxy analogue also revealed that the addition of bases like pyridine, DMAP, and lutidines could significantly enhance the rate of the kinetic resolution. nih.gov This suggests that the reaction conditions can be optimized for efficiency.

| Product | Yield | Enantiomeric Purity |

|---|---|---|

| (S)-alcohol | Quantitative | High |

| (R)-acetate | Quantitative | High |

The silyl ether moiety itself, being a protecting group, is subject to cleavage under certain conditions. While chemical deprotection is common, enzymatic methods for the selective cleavage of silyl ethers are an emerging area of interest. Specific hydrolases that can recognize and cleave the Si-O bond under mild, aqueous conditions could provide a green alternative to chemical reagents for the deprotection of the hydroxyl group in this compound.

Advanced Synthetic Concepts and Emerging Research Avenues

Integration of 5-(t-Butyldimethylsilyloxy)pent-1-yne into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The integration of this compound into such sequences offers a powerful strategy for the rapid assembly of complex molecular architectures. The terminal alkyne, protected by the bulky tert-butyldimethylsilyl (TBS) group, can act as a stable linchpin, participating in subsequent reactions after a triggering event.

The TBS-protected alkyne can be strategically unveiled to participate in a cascade sequence. For instance, an initial reaction at a different part of a molecule could trigger a desilylation event, revealing the terminal alkyne. This newly formed alkyne could then undergo intramolecular cyclization, cycloaddition, or coupling reactions. The strategic placement of the this compound unit within a larger substrate allows it to serve as a latent reactive group, its participation in a cascade being temporally controlled by the reaction conditions.

While specific examples detailing the use of this compound in complex cascade reactions are still emerging in the literature, the principle is well-established with other silyl-protected alkynes. These reactions often lead to the formation of multiple rings and stereocenters in a single step, significantly increasing synthetic efficiency.

Table 1: Potential Cascade Reactions Involving this compound Derivatives

| Cascade Trigger | Subsequent Reactions Involving the Alkyne | Potential Product Scaffolds |

| Intramolecular Deprotection | Enyne cyclization, Pauson-Khand reaction | Fused bicyclic systems, cyclopentenones |

| Lewis Acid Catalysis | Conia-ene reaction, intramolecular hydroalkoxylation | Cyclopentane (B165970) and furan (B31954) rings |

| Radical Generation | Radical cyclization onto the alkyne | Heterocyclic and carbocyclic rings |

Application in Flow Chemistry for Continuous Synthesis and Scalability

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. The application of flow chemistry to the synthesis and elaboration of this compound presents several advantages over traditional batch processing. These include enhanced safety, improved reaction control, and the potential for automated, multi-step synthesis.

The synthesis of this compound itself can be adapted to a flow process. For example, the protection of 4-pentyn-1-ol (B147250) with tert-butyldimethylsilyl chloride could be performed in a continuous flow reactor, allowing for precise control of reaction time and temperature, leading to higher purity and yield.

Furthermore, reactions involving the deprotonation of the terminal alkyne with strong bases like n-butyllithium, which are often exothermic and require cryogenic temperatures in batch, can be performed more safely and efficiently in a flow system. The high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, enabling these reactions to be conducted at or near room temperature. A multistep batch-flow hybrid process has been developed for the synthesis of a terbinafine (B446) precursor, which involves consecutive organometallic steps without the need for in-line purification. researchgate.net

The integration of sequential reactions in a continuous flow setup, where the output of one reactor becomes the input for the next, allows for the multi-step synthesis of complex molecules derived from this compound without the need for intermediate purification. This approach is particularly attractive for industrial-scale production.

Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity

Computational chemistry has become an indispensable tool in modern organic synthesis for predicting the reactivity and stereoselectivity of chemical reactions. For molecules incorporating the this compound moiety, computational methods such as Density Functional Theory (DFT) can provide valuable insights into reaction mechanisms and transition state energies.

For instance, in cycloaddition reactions involving the alkyne, computational modeling can predict the facial selectivity and the relative energies of different stereoisomeric products. This is particularly important when constructing complex molecules with multiple stereocenters. DFT studies have been used to gain insights into key C-O bond-forming intermediates and transition states in enantioselective syntheses. acs.org

Computational studies have also been performed on silyl-nitronates to investigate the chemoselectivity of intramolecular cycloadditions with alkenyl/alkynyl nitroethers. mdpi.com These studies can help in the rational design of substrates and catalysts to achieve desired outcomes, reducing the need for extensive empirical screening of reaction conditions. By calculating the energy barriers for different reaction pathways, chemists can predict whether a reaction is likely to be kinetically or thermodynamically controlled.

Table 2: Application of Computational Methods to Reactions of this compound

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Transition state analysis of cycloaddition reactions | Diastereoselectivity, reaction mechanism |

| Semi-empirical Methods (e.g., PM6) | Rapid screening of reaction pathways | Chemoselectivity, kinetic vs. thermodynamic control |

| Molecular Mechanics | Conformational analysis of complex intermediates | Steric hindrance, preferred reaction geometries |

Development of Novel Derivatization Strategies for Enhanced Structural Diversity

The chemical versatility of the silyl-protected alkyne and the hydroxyl-protected terminus of this compound makes it an excellent platform for developing novel derivatization strategies to generate libraries of structurally diverse molecules.

One key strategy involves the selective deprotection of either the silyl (B83357) group or the oxygen-protecting group, followed by further functionalization. The TBS group on the alkyne can be removed under mild conditions using fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF) to reveal the terminal alkyne. gelest.com This alkyne can then undergo a variety of transformations, including:

Sonogashira, Suzuki, and Stille cross-coupling reactions to form C(sp)-C(sp2) and C(sp)-C(sp) bonds.

Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles.

Cyclization reactions to form heterocyclic and carbocyclic rings. nih.gov

Conversely, if the TBS ether were to be cleaved, the resulting primary alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines. The development of orthogonal protection strategies, where one protecting group can be removed selectively in the presence of the other, is crucial for achieving this level of synthetic flexibility.

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, providing access to a wide range of compounds for applications in drug discovery and materials science.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous reagents. The synthesis and application of this compound are being explored through more sustainable and environmentally benign approaches.

One area of focus is the development of catalytic methods that avoid the use of stoichiometric reagents. For the silylation of the terminal alkyne, traditional methods often employ strong bases and silyl halides. More sustainable alternatives are being investigated, such as the direct dehydrogenative cross-coupling of a terminal alkyne with a hydrosilane using a simple and inexpensive catalyst like NaOH or KOH. nih.gov Visible-light-mediated synthesis of alkynylsilanes using a copper catalyst also represents a greener approach. organic-chemistry.org

In the application of this compound, the use of greener solvents is also a key consideration. The replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives, such as cyclopentyl methyl ether (CPME), can significantly reduce the environmental impact of a synthetic process. researchgate.net The development of one-pot or tandem reactions, as discussed in the context of cascade reactions, also aligns with the principles of green chemistry by reducing the number of purification steps and minimizing solvent usage.

Conclusion and Future Outlook

Recapitulation of the Synthetic Significance of 5-(t-Butyldimethylsilyloxy)pent-1-yne

This compound has established itself as a highly valuable and versatile building block in modern organic synthesis. Its synthetic significance stems from its bifunctional nature, incorporating both a terminal alkyne and a sterically hindered silyl (B83357) ether. This unique combination allows for a wide range of selective chemical transformations.

The terminal alkyne moiety serves as a cornerstone for carbon-carbon bond formation. It readily participates in a plethora of metal-catalyzed reactions, including the Sonogashira coupling, Glaser-Hay dimerization, and various alkynylation reactions. nih.govccspublishing.org.cn These transformations are fundamental in constructing complex molecular skeletons from simpler precursors. The alkyne group is an exceptionally versatile functional handle, providing access to alkanes, alkenes, ketones, and a variety of aromatic and heterocyclic systems through subsequent manipulations like hydrogenation, hydration, and cycloaddition. rsc.org

Simultaneously, the tert-butyldimethylsilyl (TBS) ether group provides robust protection for the primary alcohol. Trialkylsilyl groups are widely employed as protecting groups for terminal acetylenes and alcohols due to their stability across a broad spectrum of reaction conditions, including those used for C-C bond formation. ccspublishing.org.cn The TBS group, in particular, offers a good balance of stability and ease of removal, typically under mild, fluoride-mediated conditions, which preserves the integrity of other functional groups within a complex molecule. gelest.com This orthogonal reactivity is crucial in multi-step syntheses, enabling chemists to selectively unmask and react the alcohol after performing desired chemistry at the alkyne terminus. This strategic protection and deprotection is a cornerstone of modern total synthesis. ccspublishing.org.cn The utility of this structural motif is evident in its application as a key intermediate in the synthesis of complex natural products, such as prostaglandins. rsc.org

Prospective Research Directions and Uncharted Reactivity Space

While this compound is a known synthetic tool, a vast expanse of its reactivity remains to be explored, particularly in the context of emerging synthetic methodologies. The future of alkyne chemistry is focused on developing novel reaction pathways and catalysts that offer greater efficiency and selectivity. numberanalytics.com

Metal-Catalyzed Transformations: Recent breakthroughs in transition metal catalysis open new avenues for the functionalization of terminal alkynes. nih.gov Catalytic systems involving metals like palladium, rhodium, ruthenium, iron, and cobalt could be employed for novel annulation reactions to construct complex heterocyclic and carbocyclic frameworks. rsc.org For instance, iron and cobalt catalysts have shown remarkable chemo-, regio-, and stereoselectivity in the dimerization of terminal alkynes to generate valuable 1,3-enyne structures. nih.gov Furthermore, the development of transition metal-catalyzed nucleophilic additions of terminal alkynes to various electrophiles under aqueous conditions presents a green and efficient alternative to classical methods. rsc.org

Stereo-divergent Synthesis: A significant frontier in alkyne chemistry is the development of stereo-divergent functionalization methods. rsc.org Applying innovative catalytic systems for reactions such as hydrogenation, hydroboration, and hydrosilylation could allow for the controlled synthesis of either E- or Z-alkene isomers from the alkyne of this compound. rsc.org This would transform it into a precursor for stereochemically defined alkenes and alkanes, which are crucial components of many bioactive molecules.

Unexplored Cycloadditions: The alkyne can serve as a partner in various cycloaddition reactions beyond traditional Diels-Alder chemistry. For example, titanium-catalyzed [2+2+1] multicomponent pyrrole (B145914) synthesis has been shown to be highly chemo- and regioselective when using silyl-protected alkynes. nih.gov Exploring such reactions with this compound could provide rapid access to highly substituted and functionalized N-heterocycles.

Below is a table summarizing potential areas for future research:

| Research Direction | Reaction Type | Potential Outcome | Relevant Catalyst Type |

|---|---|---|---|

| Novel C-C and C-Heteroatom Bond Formation | Cross-Dehydrogenative Coupling | Direct amidation or alkylation at the alkyne C-H bond | Copper, Iron |

| Stereocontrolled Alkene Synthesis | Stereo-divergent Hydrogenation/Hydrosilylation | Selective formation of (E)- or (Z)-vinylsilanes and alkenes | Nickel, Cobalt, Palladium |

| Heterocycle Synthesis | [2+2+1] or [4+2] Cycloadditions/Annulations | Rapid construction of substituted pyrroles, isoquinolines, etc. | Titanium, Rhodium, Ruthenium |

| Green Chemistry Approaches | Aqueous Phase Alkynylation | Sustainable synthesis of propargylic alcohols | Ruthenium/Indium, Silver |

Potential for Broader Impact in Chemical Discovery and Development

The strategic use of well-defined, functionalized building blocks is fundamental to accelerating progress in chemical science. this compound is not merely a synthetic intermediate but a powerful enabler for innovation in diverse fields, from medicine to materials science.

Drug Discovery: The alkyne motif holds a unique and significant place in drug discovery. taylorfrancis.com It can serve as a bioisostere for other functional groups, act as a rigid, non-polar spacer to optimize ligand-protein interactions, or be incorporated as a reactive "warhead" in targeted covalent inhibitors. taylorfrancis.comnih.govuniversiteitleiden.nl The structure of this compound is particularly well-suited for fragment-based drug design and for use in "click chemistry," a powerful tool for linking molecular fragments in the creation of new therapeutic candidates. mdpi.com Its five-carbon chain provides flexibility and reach, while the terminal alkyne offers a reliable handle for conjugation to other pharmacophores.

Materials Science: The creation of advanced functional materials increasingly relies on the precise assembly of molecular building blocks. researchgate.net The dual functionality of this compound makes it an attractive component for the synthesis of novel polymers and materials. numberanalytics.com The alkyne can be used for polymerization reactions or to attach the molecule to surfaces and scaffolds, while the silyl ether can be converted to a hydroxyl group for further functionalization or to promote adhesion to silica-based substrates. This could find applications in the development of new covalent organic frameworks (COFs), functional coatings, and electronic materials. upenn.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(t-Butyldimethylsilyloxy)pent-1-yne?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl group of pent-1-yn-5-ol with tert-butyldimethylsilyl chloride (TBSCl). A common protocol uses imidazole as a base in anhydrous DMF or THF under nitrogen atmosphere. After stirring at room temperature for 12–24 hours, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Key validation includes monitoring the reaction by TLC and confirming the disappearance of the starting alcohol peak in IR spectroscopy .

| Example Reaction Conditions |

|---|

| Starting material: Pent-1-yn-5-ol |

| Reagent: TBSCl (1.2 equiv) |

| Base: Imidazole (2.0 equiv) |

| Solvent: DMF, 25°C, 18 h |

| Yield: 75–85% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Look for the alkyne proton signal (δ ~2.1–2.3 ppm, triplet) and TBS group signals (δ 0.1–0.2 ppm for Si(CH₃)₂).

- ¹³C NMR : The alkyne carbons appear at δ 70–80 ppm (sp-hybridized), while the TBS carbons are at δ 18–25 ppm (Si-C).

- ²⁹Si NMR : A singlet near δ 15–20 ppm confirms the TBS group.

- IR : Sharp peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~1250 cm⁻¹ (Si-O-C stretch).

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₁₁H₂₂OSi: 198.16 g/mol). Always compare with literature data .

Q. Why is the TBS group preferred over other silyl protecting groups for this compound?

- Methodological Answer : The TBS group offers superior stability under acidic and basic conditions compared to trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups. It is selectively removable using fluoride sources (e.g., TBAF) without affecting alkyne functionality. This stability is critical in multi-step syntheses where intermediates undergo diverse reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

-

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to balance reactivity and solubility.

-

Temperature Control : Lower temperatures (0–10°C) may reduce side reactions (e.g., alkyne dimerization).

-

Catalyst Addition : Use catalytic DMAP to accelerate silylation.

-

Purification : Replace column chromatography with distillation for scalability, ensuring boiling points are compatible. Validate purity via GC-MS or HPLC .

Optimization Variables Solvent: DMF vs. THF Base: Imidazole vs. Pyridine Reaction Time: 12 h vs. 24 h Scale: 1 mmol vs. 100 mmol

Q. How to resolve contradictions in spectroscopic data during characterization (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Impurity Analysis : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or rotamers caused by hindered rotation near the TBS group.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening.

- Alternative Techniques : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Cross-validate with computational methods (DFT calculations for expected NMR shifts) .

Q. What challenges arise when using this compound in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

- Methodological Answer : The steric bulk of the TBS group may hinder copper coordination to the alkyne, reducing reaction rates. Mitigation strategies include:

- Ligand Screening : Use tris(benzyltriazolylmethyl)amine (TBTA) to enhance Cu(I) stability.

- Solvent Effects : Polar solvents (e.g., t-BuOH/H₂O) improve solubility of copper species.

- Kinetic Monitoring : Track reaction progress via in situ IR to optimize catalyst loading and reaction time .

Q. How to design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

-

Accelerated Degradation Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-Vis) for 1–4 weeks.

-

Analytical Endpoints : Monitor decomposition via HPLC (loss of parent compound peak) and GC-MS (detection of volatile byproducts like trimethylsilanol).

-

Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., -20°C, anhydrous) .

Stability Study Parameters Temperature: 25°C, 40°C, 60°C Humidity: 30% RH, 75% RH Light Exposure: Dark vs. UV Time Points: 0, 7, 14, 28 days

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.